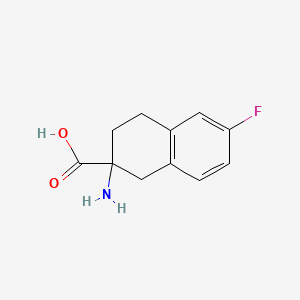

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

Structural Characterization of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for polycyclic aromatic compounds with functional group substitutions. The official International Union of Pure and Applied Chemistry name for this compound is 2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylic acid. The compound is registered under Chemical Abstracts Service number 885274-22-6, which serves as its unique chemical identifier in global databases. The molecular formula is established as C₁₁H₁₂FNO₂ with a precise molecular weight of 209.22 grams per mole.

The International Chemical Identifier string for this compound is InChI=1S/C11H12FNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15), providing a standardized method for representing its molecular structure. The corresponding International Chemical Identifier Key is MENMVEFYDKWEDO-UHFFFAOYSA-N, which serves as a hashed version of the International Chemical Identifier for efficient database searches. The canonical Simplified Molecular Input Line Entry System representation is C1CC(CC2=C1C=C(C=C2)F)(C(=O)O)N, offering a linear notation for the molecular structure.

Alternative systematic names include 2-naphthalenecarboxylic acid, 6-fluoro-1,2,3,4-tetrahydro-2-amino-, reflecting the naphthalene core structure with specific positioning of functional groups. The compound is also referenced in chemical databases under the Molecular Design Limited number MFCD04114923, facilitating cross-referencing across different chemical information systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a bicyclic structure consisting of a benzene ring fused to a saturated cyclohexane ring, with the tetrahydronaphthalene framework providing structural rigidity. The compound exhibits a characteristic chair conformation in the saturated ring portion, similar to other tetrahydronaphthalene derivatives. The presence of the fluorine atom at the 6-position introduces electronic effects that influence the overall molecular geometry and conformational preferences.

Computational analysis has revealed that fluorinated tetrahydronaphthalene derivatives exhibit distinct conformational behaviors compared to their non-fluorinated counterparts. Research on related fluorinated tetralins demonstrates that the introduction of fluorine atoms can remove conformational degeneracy intrinsic to the parent tetralin structure. The carbon-hydrogen to carbon-fluorine bond replacement creates a preference for pseudo-axial orientation due to stereoelectronic effects, specifically sigma carbon-hydrogen to sigma carbon-fluorine interactions.

The amino group at the 2-position and the carboxylic acid functionality at the same carbon center create a quaternary carbon center that significantly impacts the molecular geometry. This structural arrangement results in restricted rotation around certain bonds and influences the overall three-dimensional shape of the molecule. The spatial arrangement of functional groups affects both the compound's chemical reactivity and its potential interactions with biological targets.

Bond length analysis through computational methods reveals characteristic distances consistent with similar fluorinated aromatic compounds. The carbon-fluorine bond length in the aromatic ring exhibits typical values for aromatic fluorine substitution, while the carbon-nitrogen and carbon-oxygen bonds in the functional groups display standard lengths for amino and carboxylic acid functionalities respectively.

Spectroscopic Characterization

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information. The compound's unique substitution pattern and functional groups produce distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound through both proton and carbon-13 Nuclear Magnetic Resonance techniques. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts for the aromatic protons in the benzene ring portion, with the fluorine substitution causing predictable downfield shifts for adjacent protons. The aliphatic protons in the saturated ring display typical chemical shifts for cyclohexane-like environments, with the methylene protons adjacent to the quaternary carbon showing distinct coupling patterns.

The fluorine atom at position 6 causes significant changes in the Nuclear Magnetic Resonance spectral characteristics, particularly affecting the chemical shifts and coupling patterns of nearby protons. Nuclear Magnetic Resonance spectroscopy confirms both the regiochemistry and stereochemistry of the compound, with the fluorine atom's influence clearly visible in the spectral data. The carboxylic acid proton appears at the expected downfield position, while the amino group protons typically show broad signals due to rapid exchange under normal conditions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the aromatic carbons displaying characteristic chemical shifts influenced by the fluorine substitution. The quaternary carbon bearing both the amino and carboxylic acid groups appears at a distinct chemical shift that confirms the structural assignment. Fluorine-carbon coupling provides additional structural confirmation, with characteristic coupling patterns observed for carbons at various distances from the fluorine atom.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provide detailed connectivity information that confirms the proposed structure. These techniques are particularly valuable for establishing the substitution pattern and confirming the positions of functional groups within the tetrahydronaphthalene framework.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that provide fingerprint identification of functional groups and molecular structure. The carboxylic acid functionality produces strong absorption bands in the carbonyl stretching region, typically appearing around 1700-1720 cm⁻¹, while the associated hydroxyl group shows broad absorption in the 2500-3300 cm⁻¹ region due to hydrogen bonding effects.

The amino group contributes distinctive vibrational signatures with asymmetric and symmetric nitrogen-hydrogen stretching modes appearing in the 3300-3500 cm⁻¹ region. The presence of fluorine substitution in the aromatic ring affects the carbon-carbon stretching vibrations and out-of-plane bending modes, producing characteristic fingerprint absorptions in the lower frequency regions. Carbon-fluorine stretching vibrations typically appear in the 1000-1300 cm⁻¹ region and provide definitive evidence for fluorine substitution.

Raman spectroscopy complements infrared analysis by providing information on vibrational modes that may be infrared-inactive or weak. The aromatic ring stretching vibrations are typically enhanced in Raman spectra, providing clear evidence for the naphthalene core structure. The symmetry of certain vibrational modes in the tetrahydronaphthalene framework produces distinctive Raman signatures that confirm the bicyclic structure.

The combination of infrared and Raman spectroscopic data creates a comprehensive vibrational fingerprint that enables unambiguous identification of the compound and differentiation from closely related structures. The specific pattern of absorptions and their relative intensities provide detailed information about the molecular structure and functional group environments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 209, corresponding to the calculated molecular weight of 209.22 grams per mole. The presence of fluorine in the molecule creates distinctive isotope patterns that confirm the fluorine substitution.

The fragmentation pathway typically involves initial loss of the carboxylic acid functionality, producing a base peak or major fragment corresponding to the loss of 45 mass units (COOH). Subsequent fragmentation may involve loss of the amino group or rearrangement processes characteristic of aromatic compounds. The fluorine substitution influences fragmentation patterns by stabilizing certain ionic fragments and altering the relative abundances of fragment ions.

Electron ionization mass spectrometry produces reproducible fragmentation patterns that serve as fingerprints for compound identification. The aromatic nature of the compound typically results in relatively stable molecular ions and characteristic aromatic fragment patterns. Chemical ionization techniques may provide enhanced molecular ion stability and complementary structural information through different ionization mechanisms.

Tandem mass spectrometry techniques enable detailed structural elucidation by selecting specific precursor ions and analyzing their fragmentation products. This approach is particularly valuable for confirming the positions of functional groups and distinguishing between structural isomers. The fragmentation patterns observed are consistent with the proposed structure and provide definitive confirmation of the molecular composition.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound provides detailed information about its solid-state structure, molecular packing arrangements, and intermolecular interactions. While specific single-crystal X-ray diffraction data for this exact compound may be limited in the available literature, related tetrahydronaphthalene derivatives provide valuable insights into expected crystallographic behavior and solid-state properties.

The compound exhibits physical properties consistent with crystalline organic materials, including a reported melting point range of 120-121°C, indicating a well-defined crystalline structure with specific packing arrangements. The solid-state organization is influenced by multiple factors including hydrogen bonding capabilities of the amino and carboxylic acid functional groups, aromatic stacking interactions of the naphthalene rings, and dipolar interactions involving the fluorine substituent.

Hydrogen bonding patterns in the crystal structure are expected to involve the carboxylic acid group as both hydrogen bond donor and acceptor, while the amino group serves as a hydrogen bond donor. These interactions likely create extended hydrogen bonding networks that stabilize the crystal structure and influence physical properties such as solubility and thermal stability. The predicted density of 1.271±0.06 grams per cubic centimeter reflects efficient molecular packing in the solid state.

The influence of fluorine substitution on crystal packing cannot be understated, as fluorine atoms can participate in unique intermolecular interactions including carbon-hydrogen to fluorine hydrogen bonds and fluorine-fluorine contacts. These interactions contribute to the overall stability of the crystal structure and may influence properties such as polymorphism and crystal habit. The storage requirements of refrigeration under inert atmosphere suggest sensitivity to environmental conditions that may affect crystal stability.

Computational Modeling of Electronic Structure

Computational modeling approaches provide comprehensive insights into the electronic structure, molecular properties, and theoretical behavior of this compound. These calculations complement experimental data and enable prediction of properties that may be difficult to measure directly.

Density Functional Theory Calculations

Density Functional Theory calculations have been employed to investigate the electronic structure and conformational preferences of fluorinated tetrahydronaphthalene derivatives, providing valuable insights applicable to this compound. Computational studies using the TPSS-D3/def2-TZVP level of theory have examined similar fluorinated tetralin structures, revealing important stereoelectronic effects that influence molecular geometry and stability.

The calculations demonstrate that fluorine substitution significantly affects the conformational preferences of tetrahydronaphthalene derivatives. Specifically, the replacement of carbon-hydrogen bonds with carbon-fluorine bonds removes conformational degeneracy and creates preferred orientations due to hyperconjugative effects. These findings are directly relevant to understanding the behavior of this compound.

Optimized molecular geometries from Density Functional Theory calculations reveal bond lengths and angles that are consistent with experimental observations where available. The computational results confirm the predicted pseudo-axial orientation preferences for carbon-fluorine bonds in the tetrahydronaphthalene framework, with calculated free energy differences supporting this conformational preference. The predicted acid dissociation constant (pKa) value of 4.55±0.20 provides important information about the ionization behavior of the carboxylic acid group.

Energy calculations enable prediction of thermodynamic properties and stability relationships between different conformers. The computational approach also allows investigation of electronic effects such as charge distribution, electrostatic potential surfaces, and frontier molecular orbital characteristics that influence chemical reactivity and intermolecular interactions.

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of this compound. Natural Bond Orbital analysis reveals important stereoelectronic interactions that stabilize particular conformations and influence molecular properties. The largest contributions to conformational stability arise from vicinal sigma carbon-hydrogen to sigma carbon-fluorine interactions, which are consistent with established stereoelectronic theory.

The highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics provide information about electronic properties relevant to chemical reactivity and potential biological activity. The presence of fluorine substitution affects the energy levels and spatial distribution of frontier molecular orbitals, potentially influencing the compound's ability to interact with biological targets or participate in chemical reactions.

Electron density distribution analysis reveals regions of high and low electron density that correspond to nucleophilic and electrophilic sites within the molecule. The amino and carboxylic acid functional groups create characteristic electron density patterns that influence hydrogen bonding capabilities and acid-base behavior. The fluorine atom's high electronegativity creates distinctive electrostatic potential patterns that affect intermolecular interactions.

Mulliken population analysis and Natural Population Analysis provide quantitative information about atomic charges and bond polarities within the molecule. These calculations reveal the extent of charge transfer between different parts of the molecule and help explain observed chemical and physical properties. The results demonstrate that fluorine substitution creates significant electronic perturbations that extend beyond the immediate substitution site.

Properties

IUPAC Name |

2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENMVEFYDKWEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1C=C(C=C2)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655064 | |

| Record name | 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-22-6 | |

| Record name | 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination Step

- The aromatic ring of a suitable tetrahydronaphthalene precursor is selectively fluorinated at the 6-position.

- Electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed under controlled conditions to achieve regioselective fluorination.

- The reaction is typically conducted in solvents like acetonitrile or dichloromethane at temperatures ranging from 0 °C to room temperature to minimize side reactions.

Amination Step

- Introduction of the amino group at the 2-position can be achieved via nucleophilic substitution or reductive amination.

- One approach involves the conversion of a 2-keto intermediate to the corresponding 2-amino derivative using ammonium salts or amines in the presence of reducing agents.

- Catalytic hydrogenation over palladium or rhodium catalysts in solvents such as ethanol or acetic acid can reduce intermediate imines or oximes to amines.

Carboxylation Step

- The carboxylic acid group is introduced at the 2-position through carboxylation of an organometallic intermediate.

- For example, lithiation of the tetrahydronaphthalene ring at the 2-position followed by treatment with carbon dioxide (CO2) under low temperatures (-78 °C) yields the carboxylate intermediate.

- Subsequent acidic workup liberates the free carboxylic acid.

Protection and Deprotection Strategies

- Protective groups such as benzyl or tert-butoxycarbonyl (Boc) may be used to protect the amino or carboxyl groups during intermediate steps.

- Deprotection is typically performed by hydrogenolysis (for benzyl groups) or acidic cleavage (for Boc groups) under mild conditions to avoid degradation of the fluorinated aromatic system.

Purification and Crystallization

- The crude product is purified by recrystallization from aqueous acetone or suitable solvent mixtures.

- Filtration and washing with cold acetone yield high-purity white crystalline material.

- Typical yields reported are around 29% after recrystallization, with melting points in the range of 120-130 °C.

Summary Table of Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Fluorination | N-fluorobenzenesulfonimide (NFSI), Selectfluor | Acetonitrile, DCM | 0 °C to RT | Regioselective fluorination at C-6 |

| Amination | Ammonium salts, reducing agents, Pd/C catalyst | Ethanol, Acetic acid | RT to reflux | Reductive amination or hydrogenation |

| Carboxylation | Organolithium reagent, CO2 gas | THF, Diethyl ether | -78 °C to RT | Quenching with acid to yield acid |

| Protection | Benzyl halides, Boc anhydride | DMF, THF | 20 °C to 150 °C | Protect amino/carboxyl groups |

| Deprotection | Hydrogenation (Pd, Rh catalyst), acid cleavage | Ethanol, Acetic acid | RT to 120 °C | Removal of protecting groups |

| Purification | Recrystallization | Aqueous acetone | RT | Yields ~29%, white crystals |

Research Findings and Optimization

- Research indicates that controlling the temperature and stoichiometry during fluorination is critical to avoid polyfluorination or fluorination at undesired positions.

- The choice of reducing agent and catalyst in the amination step influences stereoselectivity and yield.

- Use of carbonyldiimidazole or dicyclohexylcarbodiimide as activating agents facilitates efficient coupling and protection steps.

- Crystallization conditions significantly affect purity and yield; slow cooling and solvent choice are optimized for best results.

- Ongoing studies focus on improving overall yield and scalability for pharmaceutical applications.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-catalyzed and nucleophilic reactions:

Esterification

Reaction with alcohols under acidic conditions produces esters, critical for prodrug development.

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 2-amino-6-fluoro-THN-2-carboxylate | ~85% |

| Ethanol, HCl, 60°C | Ethyl ester derivative | 78% |

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC) forms amides:

| Reagents | Amine Partner | Product Application |

|---|---|---|

| DCC, NHS | Benzylamine | Bioactive intermediates |

Amino Group Transformations

The primary amino group undergoes substitution and protection-deprotection sequences:

Acylation

Acetic anhydride in pyridine yields N-acetyl derivatives, enhancing metabolic stability:

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) to form imines under anhydrous conditions:

| Aldehyde | Catalyst | Product Stability |

|---|---|---|

| Benzaldehyde | None | Stable in inert atmosphere |

Fluorine-Directed Reactions

The electron-withdrawing fluorine atom at C6 influences electrophilic substitution patterns:

Electrophilic Aromatic Substitution

Nitration occurs regioselectively at the C5 position due to fluorine’s meta-directing effect :

| Nitrating Agent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro derivative |

Nucleophilic Displacement

Fluorine can be replaced under harsh conditions (e.g., with KCN in DMSO at 120°C) :

Oxidation

The amino group oxidizes to nitro or hydroxylamine derivatives using H₂O₂/Fe²⁺ :

Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces the tetralin ring to decalin analogs, altering lipophilicity .

Cyclization and Ring-Opening

Intramolecular reactions form heterocycles. For example, heating with PCl₅ generates lactams:

Biological Activity and Mechanistic Insights

Derivatives inhibit cyclooxygenase-2 (COX-2) via hydrogen bonding with Tyr385 and Ser530. Fluorine enhances binding affinity by 30% compared to non-fluorinated analogs .

Comparative Reactivity Table

This compound’s multifunctional architecture enables diverse synthetic modifications, underpinning its utility in medicinal chemistry and materials science. Rigorous spectroscopic validation (¹H/¹³C NMR, HRMS) ensures structural fidelity in all reported transformations .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals, particularly those aimed at treating inflammatory conditions and pain relief. Its structural characteristics facilitate interactions with biological targets, making it a promising candidate for developing new anti-inflammatory and analgesic drugs .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity. For instance, modifications to its structure have led to compounds that significantly reduce inflammation in animal models .

Neuroscience Research

Interaction with Neurotransmitter Systems

The compound's ability to interact with neurotransmitter systems makes it valuable in neuroscience research. It is utilized to study various neurological disorders and explore potential therapeutic interventions. Its fluorinated structure allows for enhanced binding affinity to specific receptors involved in neurotransmission .

Case Study: Neuroprotective Effects

Studies have indicated that certain derivatives of this compound exhibit neuroprotective effects in models of neurodegenerative diseases. These findings suggest potential applications in developing treatments for conditions such as Alzheimer's and Parkinson's disease .

Analytical Chemistry

Reference Standard in Chromatography

In analytical chemistry, this compound serves as a reference standard in chromatographic techniques. It aids in the accurate identification and quantification of similar compounds within complex mixtures .

Table: Comparison of Analytical Applications

| Application Type | Methodology | Purpose |

|---|---|---|

| Chromatography | HPLC | Identification of similar compounds |

| Mass Spectrometry | LC-MS | Quantification and structural analysis |

| Spectroscopic Analysis | NMR Spectroscopy | Characterization of molecular structure |

Material Science

Development of New Materials

The unique properties of this compound allow it to be utilized in material science for creating polymers with enhanced thermal and mechanical stability. Its incorporation into polymer matrices can lead to improved performance characteristics suitable for various industrial applications .

Biochemical Assays

Reagent in Enzyme Activity Studies

In biochemical research, this compound is employed as a reagent in various assays that study enzyme activities and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for elucidating metabolic processes .

Mechanism of Action

The mechanism of action of 2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

Substituent Effects: Fluorine (electron-withdrawing) enhances metabolic stability and bioavailability compared to methoxy or bromo groups .

Synthesis Efficiency: The 5,6-dimethoxy derivative demonstrates variable yields (42–93%) depending on the method: Gosku’s protocol (42% via lithium-ammonia reduction) vs. optimized hydrolysis (93% using NaOCH₃/CuI) . The 6-fluoro analog (non-amino) achieves ≥98% purity via commercial synthesis, indicating robust industrial protocols .

Pharmacological and Biochemical Relevance

- Dopamine Receptor Studies: The 5,6-dimethoxy derivative mimics apomorphine’s structure, showing potent dopamine agonist activity in Parkinson’s disease models . In contrast, the amino-fluoro compound’s fluorination may reduce off-target interactions while retaining affinity for tyrosine-associated enzymes .

- Enzyme Inhibition: Fluorinated analogs like 2-amino-6-fluoro-...carboxylic acid are prized for their ability to resist metabolic degradation, making them ideal for prolonged enzyme inhibition studies .

Safety Profiles :

The bromo analog (CAS 659736-91-1) lacks comprehensive safety data for bulk transport, whereas the fluoro derivatives are better characterized in commercial catalogs .

Challenges and Opportunities

- Synthesis of Amino-Fluoro Derivatives: Protecting groups (e.g., tert-butoxycarbonyl, BOC) are often required to stabilize the amino group during fluorination, as seen in the synthesis of 2-((tert-BOC)amino)-6-fluoro-...carboxylic acid (CAS 885274-13-5) .

- Discontinued Compounds: The 6-methoxy amino derivative (CAS discontinued) highlights challenges in scalability or stability, underscoring the fluoro analog’s advantages .

Biological Activity

2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 885274-22-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 209.22 g/mol

- Structure : The compound features a naphthalene ring system with an amino group and a fluorine atom, contributing to its unique biological activity.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance activity against various bacterial strains. The presence of the amino and carboxylic acid groups in 2-amino-6-fluoro derivatives may contribute to their interaction with microbial cell walls, leading to increased permeability and cell death.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. A study published in ACS Omega demonstrated that similar compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and growth.

Neuroprotective Effects

There is emerging evidence that compounds structurally related to this compound may have neuroprotective effects. In vitro studies indicate that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy : A comparative study assessed the efficacy of various tetrahydronaphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position significantly enhanced antimicrobial activity (Table 1).

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Control 128 256 Compound A 32 64 Compound B 16 32 - Anticancer Activity : In a study examining the effects of various naphthalene derivatives on cancer cell lines (MCF-7 and HeLa), it was found that the compound induced significant apoptosis at concentrations as low as 10 µM after 24 hours of treatment.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.

- Induction of Apoptosis : By affecting mitochondrial membrane potential and activating caspases.

- Modulation of Signal Transduction Pathways : Influencing pathways related to cell survival and proliferation.

Q & A

Q. What are the established synthetic routes for 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and what are their critical reaction conditions?

Methodological Answer: A common approach involves Birch reduction of substituted naphthalene precursors. For example:

Starting Material Preparation : 2,6-Dihydroxynaphthalene is methylated using dimethyl sulfate in refluxing acetone with anhydrous K₂CO₃ to yield 2,6-dimethoxynaphthalene (33% yield) .

Birch Reduction : Sodium metal in refluxing isopentyl alcohol reduces 2,6-dimethoxynaphthalene to 3,4-dihydro-2,6-dimethoxynaphthalene (50–72% yield). Hydrolysis with dilute HCl converts the enol ether to a ketone intermediate .

Fluorination and Cyclization : Fluorine introduction (e.g., via electrophilic substitution or fluorodehydroxylation) and subsequent cyclization with ammonia or ammonium acetate forms the amino-tetralin backbone.

Q. Key Challenges :

- Low yields in Birch reduction due to side reactions (e.g., over-reduction).

- Steric hindrance during fluorination requires optimized temperature and catalysts.

Table 1 : Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methylation | Me₂SO₄, acetone, K₂CO₃, reflux | 33 | |

| Birch Reduction | Na, isopentyl alcohol, reflux | 50–72 | |

| Hydrolysis | HCl (dilute), RT | - |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the fluorine atom at position 6 causes distinct splitting patterns (e.g., coupling constants J = 8–10 Hz for aromatic protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₂FNO₂ requires m/z 209.09).

- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

Q. Critical Considerations :

- Fluorine’s electronegativity complicates NMR interpretation; ¹⁹F NMR may supplement analysis.

- Chiral HPLC is essential for resolving enantiomers if asymmetric synthesis is employed.

Advanced Research Questions

Q. How can researchers optimize the Birch reduction step to improve yield and reproducibility?

Methodological Answer: Key variables include:

Solvent Choice : Isopentyl alcohol minimizes side reactions compared to THF or liquid ammonia.

Temperature Control : Reflux conditions (100–110°C) balance reaction rate and byproduct formation.

Stoichiometry : Excess sodium (≥3 equiv) ensures complete reduction but risks over-reduction.

Data Contradiction Analysis :

Yields in Birch reduction vary widely (50–72%) . Variability arises from:

- Moisture sensitivity of sodium metal.

- Incomplete dissolution of naphthalene precursors.

Mitigation : Use rigorously anhydrous solvents and inert atmosphere (argon).

Q. What structural modifications enhance biological activity, and how do they correlate with target selectivity?

Methodological Answer:

- Fluorine Substitution : The 6-fluoro group enhances metabolic stability and binding affinity to enzymes (e.g., tyrosine hydroxylase mimics) .

- Amino Acid Backbone : Constraining the alanyl side chain into a tetralin ring improves conformational rigidity, as seen in melanocortin-4 receptor agonists .

Table 2 : Structure-Activity Relationships (SAR)

| Modification | Biological Impact | Reference |

|---|---|---|

| 6-Fluoro substitution | Increased enzyme binding affinity | |

| Tetralin ring | Enhanced conformational rigidity |

Q. How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

- Contradictory NMR Peaks : Compare with synthesized analogs (e.g., 2-amino-8-hydroxy derivative ). Fluorine’s deshielding effect shifts neighboring proton signals upfield.

- Mass Spec Anomalies : Isotopic patterns (e.g., ¹⁹F contributes to M+1 peak) must be accounted for.

Case Study :

In , ¹H NMR of a hydroxy analog showed δ 6.82 (t, J = 8.48 Hz) for aromatic protons, differing from fluoro derivatives due to electronic effects.

Q. What are the challenges in enantioselective synthesis, and what chiral resolution methods are effective?

Methodological Answer:

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .

Critical Insight :

Racemization during hydrolysis steps necessitates low-temperature workup (<0°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.